molecular formula C15H10F3N3O2 B12191747 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12191747
M. Wt: 321.25 g/mol
InChI Key: IASXIVNYXLSVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluorophenyl group and an oxazolo-pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trifluoroaniline with appropriate reagents to form the oxazolo-pyridine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds .

Scientific Research Applications

3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • 3,4,5-trifluoroaniline
  • 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives

Uniqueness

3,6-dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific trifluorophenyl group and oxazolo-pyridine ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10F3N3O2

Molecular Weight

321.25 g/mol

IUPAC Name

3,6-dimethyl-N-(3,4,5-trifluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H10F3N3O2/c1-6-3-9(12-7(2)21-23-15(12)19-6)14(22)20-8-4-10(16)13(18)11(17)5-8/h3-5H,1-2H3,(H,20,22)

InChI Key

IASXIVNYXLSVJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.